Cas no 2877634-54-1 (N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine)

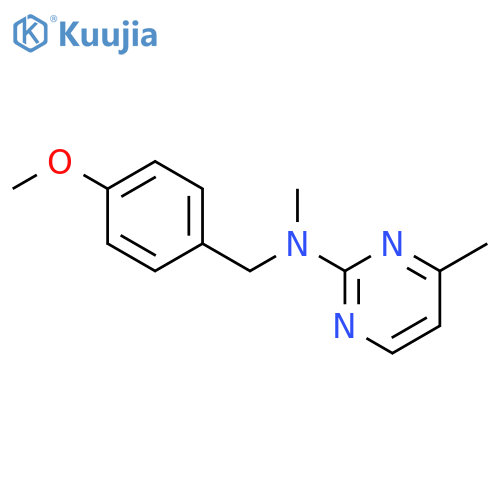

2877634-54-1 structure

商品名:N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine

CAS番号:2877634-54-1

MF:C14H17N3O

メガワット:243.304282903671

CID:5330298

N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-[(4-Methoxyphenyl)methyl]-N,4-dimethyl-2-pyrimidinamine

- N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine

-

- インチ: 1S/C14H17N3O/c1-11-8-9-15-14(16-11)17(2)10-12-4-6-13(18-3)7-5-12/h4-9H,10H2,1-3H3

- InChIKey: BDNBLRIFRSUMLX-UHFFFAOYSA-N

- ほほえんだ: C1(N(CC2=CC=C(OC)C=C2)C)=NC=CC(C)=N1

じっけんとくせい

- 密度みつど: 1.132±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 409.0±47.0 °C(Predicted)

- 酸性度係数(pKa): 4.22±0.10(Predicted)

N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6739-6684-20mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 20mg |

$148.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-3mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-100mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 100mg |

$372.0 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-2μmol |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-2mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-25mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 25mg |

$163.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-40mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 40mg |

$210.0 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-75mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-20μmol |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6739-6684-30mg |

N-[(4-methoxyphenyl)methyl]-N,4-dimethylpyrimidin-2-amine |

2877634-54-1 | 30mg |

$178.5 | 2023-09-07 |

N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

3. Water

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2877634-54-1 (N-(4-methoxyphenyl)methyl-N,4-dimethylpyrimidin-2-amine) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量